molecular formula C22H44 B14274181 1,1-Dioctylcyclohexane CAS No. 130269-32-8

1,1-Dioctylcyclohexane

Cat. No.: B14274181
CAS No.: 130269-32-8
M. Wt: 308.6 g/mol
InChI Key: BODMYPYTCKYRSP-UHFFFAOYSA-N
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Description

1,1-Dioctylcyclohexane (C₂₂H₄₄, molecular weight 308.58 g/mol) is a branched alkane characterized by two octyl groups attached to the same carbon atom of a cyclohexane ring. It exists as a colorless to pale yellow liquid with a slight odor . Key physicochemical properties include:

  • Infrared (IR) absorption peaks: 2960 cm⁻¹ (C-H stretching in CH₃/CH₂), 2920 cm⁻¹ and 2860 cm⁻¹ (asymmetric/symmetric C-H stretching), and 1460/1380 cm⁻¹ (C-H bending) .
  • Specific gravity: 0.820–0.840 (at 20°C), indicating lower density compared to water .
  • Purity: Heavy metals <20 ppm, hydrogen sulfide <2 ppm, reflecting its high purity for applications in cosmetics and pharmaceuticals .

This compound is primarily utilized in cosmetic formulations due to its stability and low toxicity profile.

Properties

CAS No.

130269-32-8

Molecular Formula

C22H44

Molecular Weight

308.6 g/mol

IUPAC Name

1,1-dioctylcyclohexane

InChI

InChI=1S/C22H44/c1-3-5-7-9-11-14-18-22(20-16-13-17-21-22)19-15-12-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

BODMYPYTCKYRSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(CCCCC1)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioctylcyclohexane can be synthesized through the alkylation of cyclohexane. One common method involves the Friedel-Crafts alkylation reaction, where cyclohexane is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioctylcyclohexane primarily undergoes substitution reactions due to the presence of the alkyl groups. It is relatively inert to oxidation and reduction under standard conditions because of the stability of the cyclohexane ring and the alkyl chains.

Common Reagents and Conditions

    Substitution Reactions: These reactions can occur with halogens or other electrophiles in the presence of a catalyst. For example, bromination can be carried out using bromine (Br(_2)) in the presence of light or a radical initiator.

    Hydrogenation: Although the compound is already saturated, hydrogenation can be used to ensure the removal of any unsaturated impurities.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For instance, bromination would yield 1,1-dioctyl-2-bromocyclohexane as a major product.

Scientific Research Applications

1,1-Dioctylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a non-polar solvent in organic synthesis and as a reference compound in NMR spectroscopy due to its distinct chemical shifts.

    Biology: Its hydrophobic nature makes it useful in studies involving lipid membranes and hydrophobic interactions.

    Medicine: While not directly used as a drug, it serves as a model compound in the development of hydrophobic drug delivery systems.

    Industry: It is utilized in the formulation of lubricants and as a plasticizer in the production of flexible plastics.

Mechanism of Action

The mechanism by which 1,1-dioctylcyclohexane exerts its effects is primarily through hydrophobic interactions. The long alkyl chains interact with other hydrophobic molecules, facilitating processes such as solubilization of non-polar compounds and stabilization of hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Table 1: Molecular Properties of Cyclohexane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1,1-Dioctylcyclohexane C₂₂H₄₄ 308.58 Two octyl groups Not explicitly provided
1,1-Dicyclohexylhexane C₁₈H₃₄ 250.47 Two cyclohexylhexyl groups 55030-20-1
Undecylcyclohexane C₁₇H₃₄ 238.45 Single undecyl chain 54105-66-7
1,1-Dichlorohexane C₆H₁₂Cl₂ 155.06 Two chlorine atoms 62017-16-7
1,1-Dimethylcyclohexane C₈H₁₆ 112.22 Two methyl groups 590-66-9
1-(tert-Butoxy)-4-(tert-butoxymethyl)cyclohexane C₁₅H₃₀O₂ 242.40 Two tert-butoxy groups 61478-14-6

Key Observations :

  • Branching and size: this compound is the largest compound in this group, with long hydrophobic alkyl chains enhancing its utility as a nonpolar solvent or emollient.

Physical and Chemical Properties

Table 2: Physicochemical Comparison

Compound State (25°C) Density/Specific Gravity Boiling Point (°C, estimated) Applications
This compound Liquid 0.820–0.840 ~350 (high MW) Cosmetics, lubricants
1,1-Dicyclohexylhexane Likely liquid ~0.85 (analogous alkanes) ~300 Solvent, polymer additive
Undecylcyclohexane Liquid ~0.78 (C17 alkane) ~280 Industrial fluids
1,1-Dichlorohexane Liquid ~1.10 (chlorinated) ~150 Organic synthesis
1,1-Dimethylcyclohexane Liquid ~0.78 ~120 Fuel additive, solvent

Key Observations :

  • Density : Chlorinated derivatives (e.g., 1,1-Dichlorohexane) exhibit higher densities due to chlorine's atomic mass .
  • Volatility : Smaller molecules like 1,1-Dimethylcyclohexane have lower boiling points, making them suitable for volatile applications .

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